

Discovery and background of 4-Bromophenyl acetate

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Compound of Interest

Compound Name: 4-Bromophenyl acetate

Cat. No.: B118264

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An In-depth Technical Guide to **4-Bromophenyl Acetate**

Introduction and Background

4-Bromophenyl acetate, with the IUPAC name (4-bromophenyl) acetate and CAS Registry Number 1927-95-3, is an aromatic ester.^[1] It is structurally derived from the esterification of 4-bromophenol with an acetylating agent. As a fundamental organic compound, its discovery is not attributed to a single individual but is rooted in the well-established principles of ester synthesis developed over the last century. Its primary significance lies in its utility as a reagent and intermediate in organic synthesis.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and detailed experimental protocols for the synthesis of **4-Bromophenyl acetate**, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The key physical and chemical properties of **4-Bromophenyl acetate** are summarized in Table 1. This data is essential for its handling, characterization, and use in experimental setups.

Table 1: Physicochemical Properties of **4-Bromophenyl Acetate**

Property	Value	Reference(s)
IUPAC Name	(4-bromophenyl) acetate	[1]
Synonyms	p-Bromophenyl acetate, 4-Acetoxybromobenzene	[1]
CAS Number	1927-95-3	[1] [2]
Molecular Formula	C ₈ H ₇ BrO ₂	[2]
Molecular Weight	215.04 g/mol	[2]
Physical State	Liquid or low-melting solid	
Melting Point	21.5 °C	[2] [3]
Boiling Point	251 °C	[2]
Density	1.501 g/cm ³	[2]

| Refractive Index | 1.544 | [\[2\]](#) |

Spectroscopic data is critical for the unambiguous identification and quality control of **4-Bromophenyl acetate**. Key characterization data are presented in Table 2.

Table 2: Spectroscopic Data for **4-Bromophenyl Acetate**

Technique	Data	Reference(s)
¹ H-NMR (CDCl ₃)	δ 7.48 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 2.28 (s, 3H, -CH ₃)	[from previous search]
¹³ C-NMR (CDCl ₃ , Predicted)	δ 169.1 (C=O), 149.8 (C-O), 132.5 (Ar-CH), 123.5 (Ar-CH), 118.9 (C-Br), 21.1 (-CH ₃)	N/A
Mass Spec. (EI)	Molecular Ion (M ⁺): m/z 214/216 (Br isotope pattern). Major Fragments: m/z 172/174 ([M-C ₂ H ₂ O] ⁺), 43 ([CH ₃ CO] ⁺)	[1]

| Infrared (IR) | Characteristic Peaks (cm^{-1}): ~ 1760 ($\text{C}=\text{O}$, ester stretch), ~ 1600 & ~ 1485 ($\text{C}=\text{C}$, aromatic ring stretch), ~ 1200 ($\text{C}-\text{O}$, ester stretch) | N/A |

Synthesis of 4-Bromophenyl Acetate

The primary method for synthesizing **4-Bromophenyl acetate** is the acylation of 4-bromophenol. This can be achieved using various acetylating agents, most commonly acetyl chloride or acetic anhydride, often in the presence of a catalyst.

General synthesis scheme for **4-Bromophenyl acetate**.

Experimental Protocols

Two common detailed protocols for the synthesis are provided below.

Protocol 1: Synthesis via Acetyl Chloride with Lewis Acid Catalyst

This method utilizes the high reactivity of acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. [from previous search]

- Reagents:
 - 4-Bromophenol (98 g, 0.57 mol)
 - Anhydrous aluminum chloride (84 g, 0.486 mol)
 - Acetyl chloride (49.2 g, 0.629 mol)
 - Dichloromethane (1200 mL)
 - Ice water
 - Ethyl acetate
 - Brine
 - Anhydrous sodium sulfate
- Procedure:

- Suspend anhydrous aluminum chloride in dichloromethane (1200 mL) in a suitable reaction vessel equipped with a stirrer.
- Cool the suspension in an ice bath.
- Slowly add acetyl chloride to the cooled suspension while stirring.
- Stir the mixture for 20 minutes on ice, then add 4-bromophenol in portions.
- Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Quench the reaction by carefully adding ice water.
- Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure.
- Purify the resulting residue by silica gel column chromatography to yield **4-Bromophenyl acetate**. [from previous search]

Protocol 2: Synthesis via Acetic Anhydride with Base Catalyst

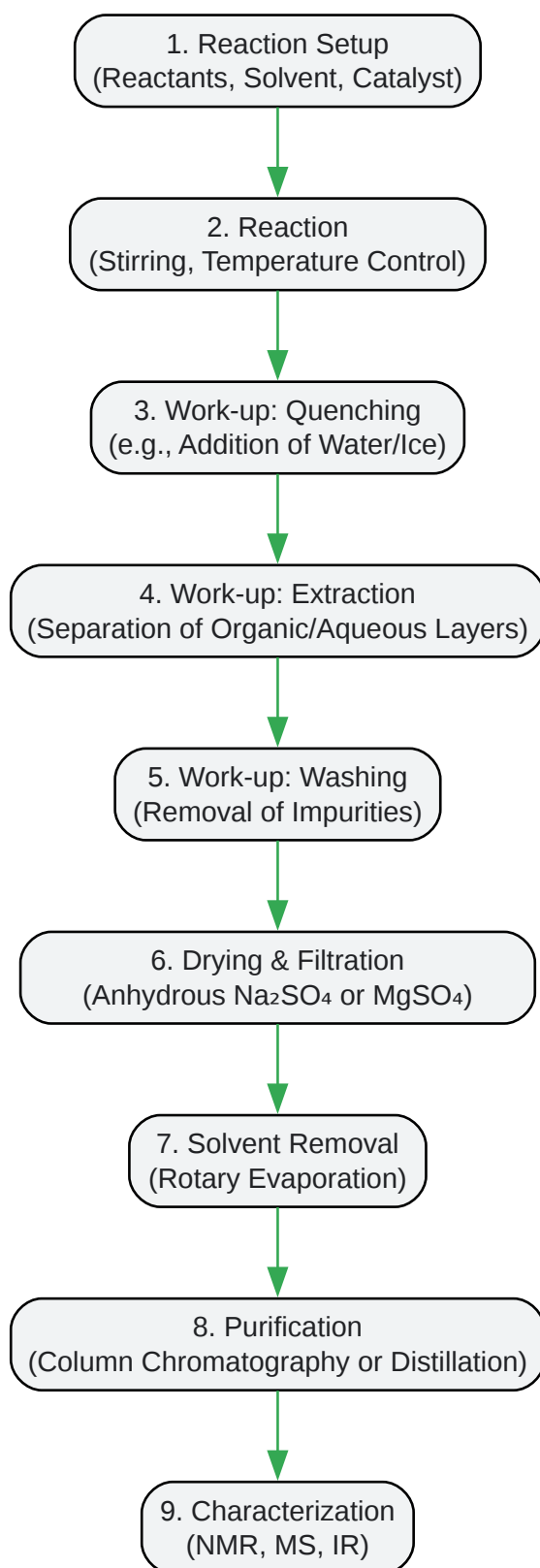
This classic esterification method uses the less reactive but easier-to-handle acetic anhydride, typically with a base catalyst such as pyridine, which also serves as the solvent.

- Reagents:
 - 4-Bromophenol (17.3 g, 0.1 mol)
 - Acetic anhydride (15.3 g, 0.15 mol)
 - Pyridine (50 mL)
 - Hydrochloric acid (5% aqueous solution)

- Saturated sodium bicarbonate solution
- Diethyl ether or Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - Dissolve 4-bromophenol in pyridine in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution in an ice bath.
 - Slowly add acetic anhydride to the solution dropwise.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).
 - Pour the reaction mixture into a beaker containing ice and water to precipitate the product and neutralize excess pyridine.
 - Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash sequentially with 5% HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude **4-Bromophenyl acetate**, which can be further purified by distillation or chromatography if necessary.

General Experimental Workflow

The synthesis and purification of **4-Bromophenyl acetate** follow a standard logical workflow in organic chemistry, as depicted below.



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